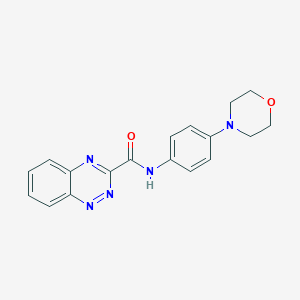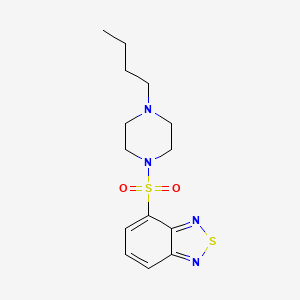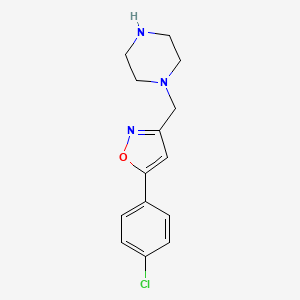
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile solutions with cyanogen bromide . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a base or alkylating agents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
Applications De Recherche Scientifique
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and thus disrupting microtubule formation . This action can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with various enzymes and receptors, contributing to its diverse pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Substituted Benzimidazoles: Known for their anticancer and antimicrobial properties.
Imidazole Derivatives: Possess similar chemical properties and biological activities.
Uniqueness
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide stands out due to its specific structural modifications, which may enhance its pharmacological activities and selectivity towards certain molecular targets. Its unique combination of a benzimidazole core with a phenyl group and a propanamide side chain contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-methyl-3-(1-phenylbenzimidazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-18-17(21)12-11-16-19-14-9-5-6-10-15(14)20(16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKIJDYHWFGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC2=CC=CC=C2N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-morpholin-4-ylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B7547396.png)
![(2E,4E)-N-[[5-(1,3-benzothiazol-2-yl)furan-2-yl]methyl]hexa-2,4-dienamide](/img/structure/B7547405.png)

![2-(1-methylpyrazol-4-yl)-N-[(1R)-1-[3-(trifluoromethyl)phenyl]ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7547424.png)

![N-[(6-piperidin-1-ylpyridin-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547434.png)


![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)



![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
